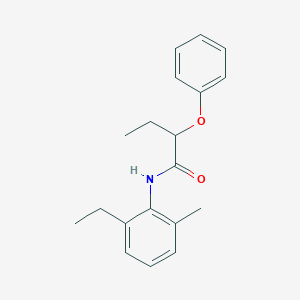
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is its potential use in various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties and determine its potential use in the treatment of various diseases. Another direction is to study its effects on neurodegenerative diseases and explore its potential use as a therapeutic agent. Additionally, further research can be conducted to improve the solubility of this compound, which may increase its potential use in various experiments.
Méthodes De Synthèse
The synthesis of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-4-aminopyrimidine in the presence of a base to obtain the desired compound.
Applications De Recherche Scientifique
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
|---|---|
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-11-8-13(12-6-4-3-5-7-12)20(19-11)15-9-14(16-2)17-10-18-15/h3-10H,1-2H3,(H,16,17,18) |
Clé InChI |
HKZDGMHSXKWEHQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)NC |
SMILES canonique |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
